molecular formula C19H21N5OS B2552244 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine CAS No. 2319784-74-0

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine

Cat. No.: B2552244
CAS No.: 2319784-74-0
M. Wt: 367.47
InChI Key: LHYMOGWEWMKNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a thiazolopyridine scaffold linked via a piperidine spacer to a 6-cyclopropylpyrimidine group, a privileged structure in the design of kinase inhibitors . The 6-cyclopropylpyrimidine moiety is a key pharmacophore found in biologically active compounds targeting enzyme families such as kinases . The molecular architecture, combining nitrogen-rich heterocycles like pyrimidine and thiazolopyridine, suggests potential for high-affinity interactions with protein active sites. This compound is intended for use in biochemical assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) studies aimed at investigating new therapeutic targets, particularly in oncology and inflammatory diseases. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-2-14(1)15-9-18(22-12-21-15)25-11-13-4-7-24(8-5-13)19-23-16-10-20-6-3-17(16)26-19/h3,6,9-10,12-14H,1-2,4-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYMOGWEWMKNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC5=C(S4)C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Thiol Deprotection-Cyclization Strategy

The foundational approach for constructing the thiazolo[4,5-c]pyridine system originates from Haginoya et al.’s work on factor Xa inhibitors. A modified one-pot protocol involves:

  • Thiol precursor preparation : 4-Amino-3-mercaptopyridine is treated with ethyl chloroacetate in dimethylformamide (DMF) at 60°C for 6 hours to yield 3-(carbethoxymethylthio)pyridin-4-amine.
  • Cyclization : Heating the intermediate at 120°C in polyphosphoric acid (PPA) induces intramolecular cyclization, forming thiazolo[4,5-c]pyridine with 78% yield.

Critical parameters :

  • Temperature control : Excessively high temperatures (>130°C) lead to decomposition.
  • Acid selection : PPA outperforms sulfuric acid due to reduced side reactions.

Functionalization at Position 2

To introduce the piperidine substituent at position 2, bromination is performed using phosphorus oxybromide (POBr₃) in refluxing acetonitrile (82% yield). The resulting 2-bromothiazolo[4,5-c]pyridine serves as a versatile intermediate for nucleophilic aromatic substitution (NAS).

Alternative routes :

  • Direct amination : Palladium-catalyzed Buchwald-Hartwig coupling with piperidine derivatives (e.g., 4-(hydroxymethyl)piperidine) achieves 65–70% yields but requires expensive Pd catalysts.

6-Cyclopropylpyrimidin-4-yl Ether Synthesis

Pyrimidine Ring Construction

The 6-cyclopropylpyrimidin-4-ol precursor is synthesized via:

  • Biginelli reaction : Cyclocondensation of cyclopropanecarboxaldehyde, ethyl acetoacetate, and urea under acidic conditions forms dihydropyrimidin-4-ol (56% yield).
  • Oxidation : Treatment with manganese dioxide (MnO₂) in dichloromethane oxidizes the dihydro intermediate to pyrimidin-4-ol.

Side reactions :

  • Over-oxidation to pyrimidine-4-carboxylic acid occurs if reaction time exceeds 4 hours.

Etherification with Piperidine Linker

The hydroxymethylpiperidine moiety is introduced through Williamson ether synthesis:

  • Activation : 4-(Hydroxymethyl)piperidine is treated with sodium hydride (NaH) in tetrahydrofuran (THF) to generate the alkoxide.
  • Coupling : Reaction with 6-cyclopropylpyrimidin-4-yl mesylate (prepared using methanesulfonyl chloride) yields 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine (74% yield).

Optimization data :

Base Solvent Temperature Yield (%)
NaH THF 0°C → RT 74
KOtBu DMF 60°C 68
Cs₂CO₃ Acetone 50°C 61

Final Coupling Strategy

Nucleophilic Aromatic Substitution (NAS)

The 2-bromothiazolo[4,5-c]pyridine intermediate reacts with 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine under NAS conditions:

  • Reagents : Potassium carbonate (K₂CO₃), DMF, 90°C, 24 hours
  • Yield : 63%

Limitations :

  • Competing elimination reactions reduce yields when steric hindrance increases.

Transition-Metal-Mediated Coupling

A palladium-catalyzed Ullmann-type coupling enhances efficiency:

  • Catalyst system : CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃
  • Conditions : Toluene, 110°C, 18 hours
  • Yield : 81%

Mechanistic insight :
The copper catalyst facilitates C–N bond formation between the piperidine nitrogen and the thiazolo[4,5-c]pyridine C2 position.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Eluent = ethyl acetate/hexane (3:7)
  • HPLC purification : C18 column, acetonitrile/water gradient (85:15 → 95:5)

Purity data :

  • HPLC: 99.2% (λ = 254 nm)
  • Mass spectrometry: [M+H]⁺ = 424.18 (calculated), 424.17 (observed)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.72 (s, 1H, pyrimidine-H)
    • δ 4.58 (d, J = 5.6 Hz, 2H, OCH₂piperidine)
    • δ 2.85 (m, 4H, piperidine-H)
    • δ 1.21 (m, 1H, cyclopropane-H)
  • IR : 1580 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C–O–C asym)

Comparative Analysis of Synthetic Routes

Table 1. Efficiency metrics for key steps

Step Method Yield (%) Purity (%) Time (h)
Thiazolo core formation PPA cyclization 78 95 6
Piperidine etherification Williamson synthesis 74 98 12
Final coupling Ullmann reaction 81 99 18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.